Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]-
Description
The compound Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- (hereafter referred to as "the target compound") is a sulfonamide derivative of benzoic acid. Its structure features a sulfonamide group at the para position of the benzene ring, substituted with a 3-carboxypropyl chain. This design introduces two carboxylic acid groups: one from the benzoic acid core and another from the 3-carboxypropyl substituent.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-carboxypropylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c13-10(14)2-1-7-12-19(17,18)9-5-3-8(4-6-9)11(15)16/h3-6,12H,1-2,7H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXNBESEAZKLMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401225897 | |
| Record name | Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401225897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519046-33-4 | |
| Record name | Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519046-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401225897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobenzoic acid with 3-carboxypropylamine in the presence of a sulfonylating agent . The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfonic acids, amines, and substituted benzoic acids .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoic acid derivatives. Research indicates that compounds similar to 4-[[(3-carboxypropyl)amino]sulfonyl]- exhibit inhibitory effects on key signaling pathways involved in cancer progression, such as MEK1 and PI3K. For instance, a study demonstrated that these compounds significantly reduced cell viability in tumor cell lines (A549 and D54), suggesting their efficacy as anticancer agents through the inhibition of phosphorylation events associated with tumor growth .
Table 1: Summary of Anticancer Studies on Benzoic Acid Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | A549 | 5.2 | MEK1 Inhibition |
| Compound 14 | D54 | 4.8 | PI3K Inhibition |
Anti-inflammatory Properties
Benzoic acid derivatives have also shown promise in anti-inflammatory applications. Research indicates that these compounds can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. A notable study reported that certain benzoate-derived compounds exhibited a higher selectivity index for COX-2 over COX-1, which is beneficial for reducing inflammation with fewer side effects .
Table 2: Anti-inflammatory Activity of Benzoic Acid Derivatives
| Compound Name | COX-2 Selectivity Index | IC50 Value (µM) |
|---|---|---|
| Compound A | 3.46 | 2.66 |
| Compound B | >10 | 1.73 |
Antimicrobial Activity
The antimicrobial properties of benzoic acid derivatives have been explored extensively. These compounds have demonstrated effectiveness against various bacterial strains, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways .
Table 3: Antimicrobial Efficacy of Benzoic Acid Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | 8 µg/mL |
Enzyme Inhibition
Benzoic acid derivatives have been identified as inhibitors of specific enzymes involved in metabolic processes and disease pathways. For example, some studies have reported that these compounds inhibit eIF4E, a protein implicated in cancer cell proliferation and survival . This inhibition could lead to novel therapeutic strategies against various cancers.
Synthesis and Structural Modifications
The synthesis of benzoic acid derivatives often involves modifications to enhance their biological activity and selectivity. Techniques such as molecular docking studies help predict binding affinities and optimize compound structures for better efficacy against targeted enzymes or receptors .
Case Studies and Future Directions
Several case studies have documented the successful application of benzoic acid derivatives in preclinical models:
- Case Study 1 : A derivative was tested in vivo for its ability to suppress tumor growth in xenograft models, showing promising results comparable to existing chemotherapy agents.
- Case Study 2 : Another study evaluated the anti-inflammatory effects in animal models of arthritis, demonstrating significant reductions in inflammatory markers.
Future research directions may include exploring combination therapies that utilize benzoic acid derivatives alongside traditional treatments to enhance efficacy and reduce side effects.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular processes by binding to receptors and altering signal transduction pathways . The exact molecular targets and pathways involved are still under investigation, but its effects on enzyme inhibition and receptor binding are well-documented .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The target compound is compared below with four key analogs (Table 1):
Key Findings:
- Acidity and Solubility: The target compound’s dual carboxylic acid groups (benzoic acid core + 3-carboxypropyl) likely confer stronger acidity (pKa ~2-3) and higher water solubility compared to analogs like 4-[(dipropylamino)sulfonyl]benzoic acid, which lacks additional ionizable groups .
- Applications : Perfluorinated analogs are niche industrial materials, whereas the target compound’s hydrophilicity aligns with drug design (e.g., enzyme inhibitors or prodrugs).
Substituent Chain Length and Functionalization
- 3-Carboxypropyl vs. Alkyl Chains: The 3-carboxypropyl group in the target compound introduces a four-carbon chain terminated with a carboxylic acid, contrasting with shorter or non-polar chains (e.g., dipropylamino in ). This increases steric bulk and hydrogen-bonding capacity.
- Comparison to N-Phthaloyl GABA : The analog 2-[(3-Carboxypropyl)carbamoyl]benzoic acid (N-Phthaloyl GABA) shares the 3-carboxypropyl chain but uses a carbamoyl linkage instead of sulfonamide. This reduces electronegativity and alters metabolic stability.
Biological Activity
Benzoic acid derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Among these, benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- has shown promise in various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by a benzoic acid core with a sulfonamide group and a carboxypropyl side chain. This structural configuration is crucial for its biological interactions and activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoic acid derivatives. For instance, compounds similar to benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- have demonstrated significant inhibitory effects on various cancer cell lines:
- IC50 Values : The compound exhibited IC50 values ranging from 3.0 µM to 5.85 µM against human cancer cell lines such as MCF-7 and A549, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell proliferation pathways. Molecular docking studies suggest that these compounds can effectively bind to key proteins involved in cancer progression .
2. Anti-inflammatory Activity
Benzoic acid derivatives have also been evaluated for their anti-inflammatory properties:
- IL-15 Inhibition : Compounds derived from benzoic acid have shown efficacy in reducing IL-15 dependent proliferation of peripheral blood mononuclear cells (PBMCs) and secretion of pro-inflammatory cytokines like TNF-α and IL-17 .
- Potential Applications : This suggests a potential role for these compounds in treating autoimmune diseases and chronic inflammatory conditions.
3. Antimicrobial Activity
The antimicrobial properties of benzoic acid derivatives are notable:
- Inhibition of Pathogens : Research indicates that certain analogs possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds ranged from 3.12 to 12.5 µg/mL, demonstrating their effectiveness compared to established antibiotics .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a benzoic acid derivative on MCF-7 breast cancer cells. The compound was found to induce apoptosis through caspase activation pathways, leading to a significant reduction in cell viability (IC50 = 3.0 µM). Molecular docking confirmed its binding affinity to the Bcl-2 family proteins, which are critical regulators of apoptosis.
Case Study 2: Anti-inflammatory Response
In vitro studies on PBMCs treated with benzoic acid derivatives showed a marked decrease in IL-15 mediated proliferation and cytokine production. This suggests that these compounds could serve as potential therapeutic agents for conditions characterized by excessive inflammation.
Data Tables
Q & A
Q. What are the optimal synthetic routes for Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]-, and how can purity be ensured?
The compound can be synthesized via sulfonylation of 4-aminobenzoic acid derivatives using 3-carboxypropylsulfamoyl chloride under anhydrous conditions. Key steps include:
- Reagent Preparation : Generate the sulfamoyl chloride intermediate by reacting 3-carboxypropylamine with chlorosulfonic acid at 0–5°C .
- Coupling Reaction : React with 4-aminobenzoic acid in dichloromethane with pyridine as a base to neutralize HCl byproducts.
- Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to isolate the product ≥95% purity .
- Validation : Confirm purity via LC-MS (ESI-negative mode) and H NMR (DMSO-d6, δ 8.2–8.5 ppm for aromatic protons) .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood due to potential respiratory irritation (similar to sulfonamide hazards ).
- Storage : Store at –20°C in amber vials under nitrogen to prevent hydrolysis of the sulfonamide group. Desiccate to avoid carboxylate group hydration .
Q. What analytical techniques are critical for characterizing this compound?
Advanced Research Questions
Q. How does the 3-carboxypropylsulfonamide moiety influence biological activity in drug discovery?
The sulfonamide group acts as a bioisostere for carboxylic acids, enhancing membrane permeability. The 3-carboxypropyl chain may mimic endogenous substrates (e.g., probenecid’s renal transport inhibition ).
Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies?
- In Vitro : Perform MTT assays on HEK293 cells (IC50 > 100 µM suggests low cytotoxicity ).
- In Vivo : Conduct OECD 423 acute toxicity tests in rodents (dose: 300 mg/kg). Monitor renal function (creatinine clearance) due to sulfonamide nephrotoxicity risks .
- Mechanistic Analysis : Use comet assays to assess DNA damage and compare with probenecid’s safety profile .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Yield Optimization : Replace dichloromethane with THF/water biphasic systems for greener chemistry (yield increases from 60% to 85% ).
- Byproduct Control : Monitor sulfonic acid impurities via ion chromatography (suppress <0.5% ).
Methodological Notes
- Contradictions : While probenecid (a structural analog) is non-hazardous in pure form, impurities or derivatives may pose risks (e.g., sulfonic acid byproducts). Always validate batch-specific toxicity .
- Data Gaps : No direct ecotoxicity data exists; extrapolate from sulfonamide biodegradation studies (OECD 301F test ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
